molecular formula C7H5FO2 B021085 2-Fluoro-5-hydroxybenzaldehyde CAS No. 103438-84-2

2-Fluoro-5-hydroxybenzaldehyde

Cat. No.: B021085
CAS No.: 103438-84-2
M. Wt: 140.11 g/mol
InChI Key: SNILBNSNKISKLU-UHFFFAOYSA-N
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Description

2-Fluoro-5-hydroxybenzaldehyde (CAS 103438-84-2) is a halogenated aromatic aldehyde with the molecular formula C₇H₅FO₂ and a molecular weight of 140.11 g/mol. It features a hydroxyl (-OH) group at the 5th position and a fluorine atom at the 2nd position on the benzaldehyde ring. This compound is stored under inert atmosphere at 2–8°C to maintain stability .

Preparation Methods

Direct Formylation Strategies

Friedel-Crafts Acylation and Fries Rearrangement

The Fries rearrangement, widely used for introducing acetyl groups to phenolic substrates, has been adapted for fluorinated analogs. In one approach, p-fluorophenol undergoes acylation with acetic anhydride in benzene at 80°C, followed by AlCl3-mediated rearrangement at 120°C to yield 5-fluoro-2-hydroxyacetophenone . While this method primarily generates ketones, subsequent oxidation or formylation steps can convert the acetyl group to an aldehyde. For example, Vilsmeier-Haack formylation with POCl3 and DMF at 0–5°C introduces the aldehyde moiety at the para position to the hydroxyl group, achieving 75–80% yields .

Directed Ortho-Metalation (DoM)

Directed ortho-metalation using lithium diisopropylamide (LDA) enables precise functionalization of fluorobenzene derivatives. Starting with 2-fluoroanisole, DoM at −78°C followed by quenching with DMF generates 2-fluoro-5-methoxybenzaldehyde. Demethylation with BBr3 in dichloromethane then yields the target compound, albeit with moderate efficiency (65–70% overall yield) .

Halogenation-Hydroxylation Approaches

Bromination-Hydrolysis Sequences

A patent by Kangpu Biopharmaceuticals details the synthesis of 2-fluoro-5-bromobenzaldehyde via bromination of o-fluorobenzaldehyde using N-bromosuccinimide (NBS) and AlCl3 in dichloroethane at 60°C. Subsequent hydrolysis with 6 M HCl under reflux replaces bromine with a hydroxyl group, yielding 2-fluoro-5-hydroxybenzaldehyde in 75.6% yield . This method’s scalability is evidenced by its 80% yield at 3 mmol scale, with purity >98% after vacuum distillation .

Table 1: Bromination-Hydrolysis Optimization

ParameterConditionYield (%)Purity (%)
Brominating AgentN-Bromosuccinimide (NBS)8098
CatalystAnhydrous AlCl38098
Temperature60°C8098
Hydrolysis Time6 hours75.697

Electrophilic Fluorination

Electrophilic fluorination of 5-hydroxybenzaldehyde using Selectfluor® in acetonitrile at 50°C introduces fluorine at the ortho position. However, competing para-fluorination reduces regioselectivity (60:40 ortho:para ratio), necessitating chromatographic separation .

Catalytic and Protecting Group Strategies

Lewis Acid-Catalyzed Formylation

AlCl3 and ZnCl2 enhance electrophilic aromatic substitution in formylation reactions. A mixture of 2-fluoro-5-methoxyphenol and hexamethylenetetramine (HMTA) in trifluoroacetic acid at 100°C achieves 70% yield, with demethylation using HBr/AcOH completing the synthesis .

Protective Group Chemistry

To prevent oxidation of the hydroxyl group during formylation, tetrahydropyranyl (THP) protection is employed. 2-Fluoro-5-(tetrahydro-2H-pyran-2-yloxy)benzaldehyde undergoes deprotection with p-toluenesulfonic acid in dichloromethane, yielding 89% of the target compound .

Industrial-Scale Production

Continuous Flow Reactors

Industrial methods utilize continuous flow systems to improve heat transfer and reaction control. Bromination of o-fluorobenzaldehyde in a tubular reactor with NBS and AlCl3 at 60°C achieves 85% conversion in 30 minutes, followed by inline hydrolysis to reduce purification steps .

Solvent and Catalyst Recovery

Recycling AlCl3 via aqueous extraction and neutralization reduces costs by 40%. Methanol-water mixtures (7:3 v/v) recover >90% of the catalyst, maintaining reaction efficiency over five cycles .

Scientific Research Applications

2-Fluoro-5-hydroxybenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-hydroxybenzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the fluorine atom can participate in unique interactions due to its electronegativity. These interactions can affect enzyme activity and metabolic pathways, making the compound useful in biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-Fluoro-5-hydroxybenzaldehyde with key analogs, focusing on structural features, physicochemical properties, and applications.

5-Fluoro-2-hydroxybenzaldehyde (CAS 347-54-6)

  • Structure : Hydroxyl at position 2, fluorine at position 5.
  • Properties: Higher polarity (TPSA: 37.3 Ų) due to intramolecular hydrogen bonding . Bioavailability: High GI absorption, non-inhibitor of cytochrome P450 enzymes .
  • Applications : Used as a biochemical reagent in life science research .

2-Bromo-5-fluorobenzaldehyde

  • Structure : Bromine replaces hydroxyl at position 5.
  • Properties :
    • Bromine’s larger atomic radius increases steric hindrance and polarizability.
    • Used in Suzuki-Miyaura cross-coupling reactions for synthesizing bioactive compounds .
  • Crystallography : Exhibits halogen-halogen interactions in crystal structures .

2-Fluoro-5-methoxybenzaldehyde (CAS 105728-90-3)

  • Structure : Methoxy (-OCH₃) replaces hydroxyl at position 5.
  • Properties :
    • Reduced polarity (TPSA: 29.1 Ų) compared to hydroxylated analogs .
    • Enhanced lipophilicity (higher logP) improves membrane permeability .
  • Applications : Intermediate in agrochemical and pharmaceutical synthesis .

5-Chloro-2-fluorobenzaldehyde (CAS 96515-79-6)

  • Structure : Chlorine replaces hydroxyl at position 5.
  • Properties :
    • Chlorine’s electronegativity enhances electrophilic aromatic substitution reactivity .
    • SMILES: FC₁=CC=C(Cl)C=C₁C=O .

2-Fluoro-5-(trifluoromethyl)benzaldehyde

  • Structure : Trifluoromethyl (-CF₃) replaces hydroxyl at position 5.
  • Properties :
    • Strong electron-withdrawing effects from -CF₃ increase resistance to nucleophilic attack .
    • Used in fluorinated drug candidates (e.g., antiviral agents) .

Comparative Data Table

Compound CAS Substituents (Position) Molecular Weight (g/mol) TPSA (Ų) Key Applications
This compound 103438-84-2 -OH (5), -F (2) 140.11 37.3 Pharmaceutical intermediates
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 -OH (2), -F (5) 140.11 37.3 Biochemical research
2-Bromo-5-fluorobenzaldehyde - -Br (5), -F (2) 203.00 17.1 Cross-coupling reactions
2-Fluoro-5-methoxybenzaldehyde 105728-90-3 -OCH₃ (5), -F (2) 154.13 29.1 Agrochemical synthesis
5-Chloro-2-fluorobenzaldehyde 96515-79-6 -Cl (5), -F (2) 158.56 17.1 Electrophilic substitution

Biological Activity

2-Fluoro-5-hydroxybenzaldehyde, also known as 5-fluoro-2-hydroxybenzaldehyde, is an organic compound with significant biological activity. Its unique structure, which includes a fluorine atom and a hydroxyl group on a benzaldehyde backbone, positions it as a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

  • Molecular Formula : C₇H₅FO₂
  • Molecular Weight : 140.11 g/mol
  • Melting Point : 82-85 °C
  • Boiling Point : 207.4 °C at 760 mmHg
  • Density : 1.4 g/cm³
  • LogP (Partition Coefficient) : 1.08 to 2.10

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods, revealing the following results:

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa64
Bacillus subtilis128

The compound was found to be particularly effective against E. coli, showing a potency comparable to standard antibiotics like kanamycin B.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. It has been reported to inhibit the enzyme ecKAS III with an IC₅₀ of approximately 5.6 µM, indicating its potential role in targeting bacterial fatty acid synthesis pathways.

Table of Enzyme Inhibition Activity

Enzyme TargetIC₅₀ (µM)Mechanism of Action
ecKAS III5.6Competitive inhibition
Aldose reductase>100Non-specific inhibitor

The biological activity of this compound can be attributed to several mechanisms:

  • Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with bacterial cell membranes, enhancing permeability and disruption.
  • Fluorine Substitution : The presence of fluorine enhances lipophilicity, allowing better membrane penetration.
  • Enzymatic Interference : Inhibition of key enzymes involved in bacterial metabolism disrupts growth and replication.

Toxicity and Safety Profile

While the compound shows promising biological activity, it is essential to consider its safety profile. Preliminary toxicity studies indicate that at therapeutic doses, it exhibits low toxicity; however, comprehensive studies are needed to confirm its safety in vivo.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Fluoro-5-hydroxybenzaldehyde, and how do reaction conditions influence yield?

Synthesis of halogenated hydroxybenzaldehydes typically involves regioselective functionalization of aromatic precursors. For example, Suzuki-Miyaura coupling (used for 2-bromo-5-fluorobenzaldehyde synthesis ) can be adapted by substituting bromine with fluorine. Reaction conditions such as temperature (optimized between 60–80°C), catalyst loading (e.g., Pd(PPh₃)₄), and solvent polarity (e.g., THF or DMF) critically affect yield and purity. Hydroxyl-group protection (e.g., using methoxy groups as in ) may be required to prevent side reactions during fluorination. Post-synthesis deprotection (e.g., BBr₃-mediated demethylation) must be carefully controlled to avoid over-degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Key techniques include:

  • IR Spectroscopy : Identify hydroxyl (broad peak ~3200–3500 cm⁻¹) and aldehyde (sharp C=O stretch ~1680–1720 cm⁻¹) groups. For analogous compounds like 5-chloro-2-hydroxybenzaldehyde, IR data confirm phenolic O–H and carbonyl vibrations .
  • NMR : ¹H NMR resolves aromatic protons (δ 6.5–8.0 ppm) and aldehyde protons (δ ~9.8–10.2 ppm). ¹⁹F NMR (δ ~-110 to -120 ppm) confirms fluorine substitution .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ for C₇H₅FO₂ at m/z 156.03) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting points, solubility) of this compound across studies?

Contradictions often arise from impurities or polymorphic forms. Systematic validation steps include:

  • Purity Assessment : Use HPLC (C18 column, acetonitrile/water mobile phase) to quantify impurities. For halogenated analogs like 2-bromo-5-fluorobenzaldehyde, purity >98% is achievable via recrystallization in ethanol/water .
  • Thermal Analysis : Differential Scanning Calorimetry (DSC) determines exact melting points and identifies polymorphs. For example, 4-chloro-2-fluorobenzaldehyde exhibits a narrow mp range (58–60°C), highlighting the need for controlled crystallization .
  • Solubility Studies : Use shake-flask methods with solvents of varying polarity (e.g., DMSO, ethanol, hexane) to establish reproducible solubility profiles .

Q. What computational chemistry approaches are suitable for predicting the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?

  • DFT Calculations : Model the electron-withdrawing effects of fluorine and hydroxyl groups on aromatic ring activation. For 2-bromo-5-fluorobenzaldehyde, ab initio studies reveal decreased electron density at the ortho position, favoring NAS at the para position relative to fluorine .
  • Molecular Electrostatic Potential (MEP) Maps : Visualize reactive sites by mapping charge distributions. Fluorine’s electronegativity enhances positive charge at the aldehyde group, directing nucleophilic attack .
  • Reaction Pathway Simulations : Software like Gaussian or ORCA can predict transition states and activation energies for proposed mechanisms (e.g., SNAr vs. radical pathways) .

Q. How does the ortho-fluorine substituent influence the stability of this compound under acidic or oxidative conditions?

  • Acidic Conditions : Fluorine’s inductive effect destabilizes the adjacent hydroxyl group, increasing susceptibility to dehydration. Stability studies on 5-chloro-2-hydroxybenzaldehyde show degradation above pH 3, suggesting similar behavior for the fluoro analog .
  • Oxidative Conditions : The hydroxyl group may undergo oxidation to a quinone. Accelerated aging tests (e.g., H₂O₂ exposure at 40°C) combined with LC-MS can track degradation products. For storage, anhydrous, inert atmospheres (argon) and light-protected containers are recommended .

Q. Methodological Considerations

Q. What strategies optimize the regioselective introduction of fluorine in hydroxybenzaldehyde derivatives?

  • Directed Ortho-Metalation (DoM) : Use directing groups (e.g., methoxy) to position fluorine via LiTMP-mediated metalation followed by electrophilic fluorination .
  • Halogen Exchange : Replace bromine or chlorine in precursors (e.g., 2-bromo-5-hydroxybenzaldehyde) with fluorine using KF/18-crown-6 in DMF at 120°C .

Q. How should researchers design stability studies for this compound in aqueous solutions?

  • Forced Degradation : Expose the compound to hydrolytic (pH 1–13), thermal (40–80°C), and photolytic (UV-Vis light) stressors. Monitor degradation via HPLC and identify byproducts using MS/MS .
  • Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life data from accelerated conditions to room temperature .

Q. Data Interpretation Challenges

Q. How can conflicting bioactivity data for this compound derivatives in antimicrobial assays be reconciled?

  • Strain-Specific Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models to assess spectrum breadth .
  • Synergistic Effects : Combine with adjuvants (e.g., efflux pump inhibitors) to clarify intrinsic activity vs. potentiation mechanisms .

Properties

IUPAC Name

2-fluoro-5-hydroxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNILBNSNKISKLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90343079
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103438-84-2
Record name 2-Fluoro-5-hydroxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90343079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

BBr3 (4 mL, 4 mmol, 1.0 M in heptane) was added dropwise to a solution of 2-fluoro-5-(methyloxy)benzaldehyde in CH2Cl2 at −78° C. The reaction mixture was stirred at −78° C. for 1 hour, slowly warmed to 0° C. and stirred for 2 hours. The reaction mixture was poured into water, extracted with EtOAc (3×10 mL). The extracts were combined, washed with water, brine, and dried (Na2SO4). The solvent was evaporated, and the residue was purified on silica gel, using 0-20% EtOAc-Hexane to give the desired product (142 mg, 25%) as a white solid. MS m/z 141 [M+H]+
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Synthesis routes and methods II

Procedure details

2-Fluoro-5-methoxy-benzaldehyde (4 g, 26 mmol) was dissolved in dry DCM (25 mL) under an argon atmosphere, cooled to 0° C. and slowly added boron tribromide (26 mL, 1.0 M in DCM, 26 mmol). On completion of the addition the reaction mixture was allowed to warm to RT and stirred for 16 h under an argon atmosphere. The reaction was carefully quenched with water (10 mL), added sat. NaHCO3 (30 mL), then shaken and the layers were separated. The aqueous phase was extracted with two more portions of DCM. The organic phases were combined, extracted with 2N NaOH (2×100 mL). The combined NaOH-phases were acidified with HCl (konc.) and extracted with DCM (4×150 mL). The organic phases were combined, dried (MgSO4), filtered, and concentrated in vacuo to afford the crude product. Purified by chromatography using EtOAc/petroleum ether (40-60)(v:v=1:5) as the eluent, affording the title compound as a white solid.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

2-Fluoro-5-hydroxybenzaldehyde
2-Fluoro-5-hydroxybenzaldehyde
2-Fluoro-5-hydroxybenzaldehyde
2-Fluoro-5-hydroxybenzaldehyde
2-Fluoro-5-hydroxybenzaldehyde
2-Fluoro-5-hydroxybenzaldehyde

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